molecular formula C19H19BrN2O2S B11075040 2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B11075040
M. Wt: 419.3 g/mol
InChI Key: JXTOSECZAIBDFU-UHFFFAOYSA-N
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Description

2-[(4-bromo-1-naphthyl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a naphthyl group, a bromine atom, and a sulfonyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromo-1-naphthyl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves multiple steps, including the formation of the naphthyl sulfonyl intermediate and subsequent cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromo-1-naphthyl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-[(4-bromo-1-naphthyl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-[(4-bromo-1-naphthyl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chloro-1-naphthyl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
  • 2-[(4-fluoro-1-naphthyl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
  • 2-[(4-iodo-1-naphthyl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Uniqueness

The uniqueness of 2-[(4-bromo-1-naphthyl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the bromine atom, in particular, allows for unique substitution reactions that are not possible with other halogenated analogs.

Properties

Molecular Formula

C19H19BrN2O2S

Molecular Weight

419.3 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)sulfonyl-1,6-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C19H19BrN2O2S/c1-13-7-9-18-14(2)22(12-11-21(13)18)25(23,24)19-10-8-17(20)15-5-3-4-6-16(15)19/h3-10,14H,11-12H2,1-2H3

InChI Key

JXTOSECZAIBDFU-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=C(N2CCN1S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Br)C

Origin of Product

United States

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